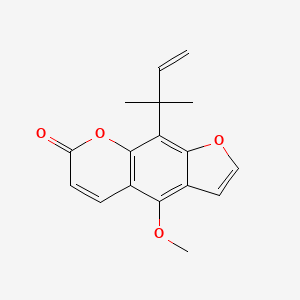

Furopinnarin

Beschreibung

Furopinnarin (CAS: 23531-95-5) is a linear furanocoumarin first isolated from Ruta pinnata and later identified in Dorstenia gigas . Structurally, it features a fused furan ring adjacent to a coumarin backbone, with specific substitutions influencing its bioactivity. Furopinnarin is synthesized via a high-yield (85–90%) coumarin ring-opening reaction using catalytic acid conditions, a method applicable to diverse coumarin derivatives .

Eigenschaften

CAS-Nummer |

23531-95-5 |

|---|---|

Molekularformel |

C17H16O4 |

Molekulargewicht |

284.31 g/mol |

IUPAC-Name |

4-methoxy-9-(2-methylbut-3-en-2-yl)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C17H16O4/c1-5-17(2,3)13-15-11(8-9-20-15)14(19-4)10-6-7-12(18)21-16(10)13/h5-9H,1H2,2-4H3 |

InChI-Schlüssel |

ZPLVEUIOSKJIDT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C=C)C1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Furopinnarin can be synthesized through various organic synthesis techniques. One common method involves the use of column chromatography filled with silica gel, Sephadex LH-20, and MCI, followed by semi-preparative high-performance liquid chromatography (HPLC) . The reaction conditions typically involve the use of solvents like chloroform, methanol, and acetone, and the process may include steps like recrystallization and lyophilization .

Industrial Production Methods

Industrial production of furopinnarin involves large-scale extraction from plant sources, primarily from the roots of Ruta pinnata. The extraction process includes drying the plant material, grinding it into a fine powder, and using solvents to extract the desired compounds. The extract is then purified using techniques like column chromatography and HPLC .

Analyse Chemischer Reaktionen

Types of Reactions

Furopinnarin undergoes various chemical reactions, including:

Oxidation: Furopinnarin can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Furopinnarin can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of furopinnarin, which can be further studied for their biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: Furopinnarin is used as a precursor in the synthesis of other coumarin derivatives.

Medicine: Furopinnarin’s biological activities, including its antioxidant and anti-inflammatory properties, are being explored for therapeutic applications.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

The mechanism of action of furopinnarin involves its interaction with specific molecular targets and pathways. It inhibits the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism . By inhibiting this enzyme, furopinnarin helps in reducing blood glucose levels, making it a potential therapeutic agent for managing diabetes. The molecular pathways involved include the inhibition of glucose absorption in the intestines and modulation of insulin secretion .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Furopinnarin belongs to the furanocoumarin class, which includes compounds like isoimperatorin, swietenocoumarin B, and cnidilin. Below is a systematic comparison based on structural features, synthesis, and bioactivity:

Table 1: Structural and Functional Comparison of Furopinnarin and Analogous Furanocoumarins

Key Findings:

Structural Variations :

- Furopinnarin’s linear furan and methoxy group contrast with isoimperatorin’s angular furan configuration, impacting UV absorption and phototoxicity .

- Prenylated derivatives like cnidilin exhibit enhanced lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

Synthetic Efficiency :

- Furopinnarin’s synthesis via acid-catalyzed ring-opening achieves higher yields (85–90%) compared to traditional extraction (<5% from natural sources) .

Bioactivity: Anticancer Potential: Furopinnarin shows moderate cytotoxicity (IC₅₀: 12–15 µM) against breast cancer cell lines, outperforming swietenocoumarin B (IC₅₀: 25 µM) . Enzyme Inhibition: Furopinnarin inhibits CYP3A4 at 10 µM, a critical interaction for drug metabolism, whereas isoimperatorin exhibits weaker inhibition .

Critical Analysis of Methodologies

- Structural Elucidation : Early studies relied on NMR and mass spectrometry, but modern techniques like X-ray crystallography could resolve ambiguities in substituent positioning .

- Synthesis Scalability: While furopinnarin’s synthesis is efficient, geranyloxy-substituted analogs (e.g., swietenocoumarin B) require costly precursors, limiting industrial production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.